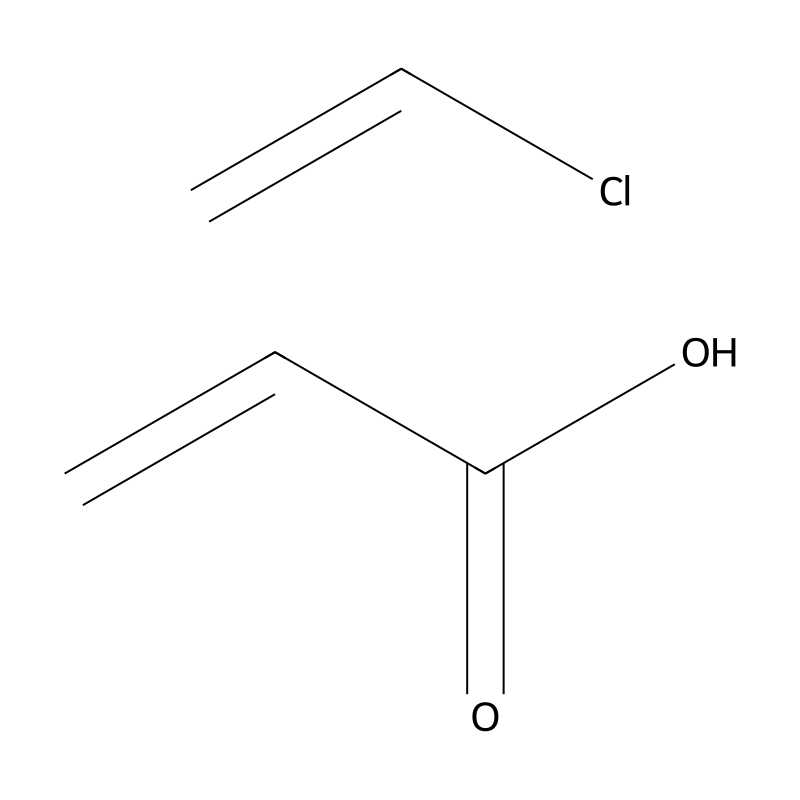

Chloroethene;prop-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Properties and Potential Applications

2-Propenoic acid, polymer with chloroethene, also known as Chlorinated Polyvinyl Chloride (CPVC), is a type of thermoplastic polymer derived from the polymerization of vinyl chloride (chloroethene) with varying amounts of vinyl acetate (2-propenoic acid). The presence of vinyl acetate enhances the thermal and chemical resistance of the resulting polymer compared to regular PVC [].

Scientific research explores CPVC's potential applications due to its unique properties. These properties include:

- Improved thermal stability: CPVC can withstand higher temperatures than PVC before degradation, making it suitable for hot water piping systems [].

- Enhanced chemical resistance: CPVC exhibits better resistance to certain chemicals compared to PVC, potentially useful in industrial piping applications [].

- Fire resistance: Studies have investigated the flammability properties of CPVC, aiming to improve its fire resistance for specific applications [].

Research on Performance and Modifications

Research efforts are directed towards understanding and improving the performance characteristics of CPVC for various scientific applications. Here are some examples:

- Mechanical properties: Studies explore the effect of different vinyl acetate content and processing conditions on the mechanical strength, creep resistance, and impact resistance of CPVC [].

- Composite materials: Researchers investigate the use of CPVC as a matrix material in composite materials, aiming to create structures with improved properties for specific applications [].

- Flame retardancy: Scientific research explores incorporating flame retardant additives into CPVC to enhance its fire safety performance [].

Environmental Considerations

Scientific research also addresses the environmental aspects of CPVC production and use. Some areas of investigation include:

Chloroethene;prop-2-enoic acid, also known as vinyl chloride-acrylic acid copolymer, is a compound formed from the polymerization of chloroethene (commonly known as vinyl chloride) and prop-2-enoic acid (acrylic acid). Chloroethene is a colorless gas with a sweet odor, while prop-2-enoic acid is a colorless liquid with a characteristic acrid smell. This compound combines the properties of both monomers, resulting in a versatile material with applications in various industries.

The chemical structure of chloroethene;prop-2-enoic acid can be represented as C₁₃H₁₅ClO₂. It exhibits characteristics typical of both alkenes and carboxylic acids, allowing it to undergo various

- Thermal Decomposition: As mentioned earlier, CPVC can decompose at high temperatures, releasing HCl gas. Inhalation of HCl can cause irritation of the respiratory system [].

- Fire Safety: While CPVC exhibits improved fire resistance compared to PVC, it is still combustible and can release toxic fumes during burning [].

- Leaching: Under certain conditions, small amounts of residual vinyl chloride monomer can leach from CPVC into water. The International Agency for Research on Cancer (IARC) classifies vinyl chloride as a probable human carcinogen.

- Addition Polymerization: The compound can undergo addition polymerization, where the double bonds in the chloroethene and prop-2-enoic acid monomers open up to form long-chain polymers. This process is fundamental in producing materials like polyvinyl chloride (PVC) and polyacrylic acid .

- Esterification: When reacted with alcohols, prop-2-enoic acid can form esters, which are widely used in coatings and adhesives .

- Oxidation and Reduction: Chloroethene;prop-2-enoic acid can be oxidized using agents like potassium permanganate or hydrogen peroxide, and it can also undergo reduction reactions.

Chloroethene;prop-2-enoic acid can be synthesized through various methods:

- Direct Polymerization: The most common method involves the direct polymerization of chloroethene and prop-2-enoic acid under controlled conditions to ensure proper chain length and molecular weight.

- Co-polymerization: This method involves the simultaneous polymerization of both monomers to achieve desired properties in the final product.

- Alternative Synthetic Routes: Other methods include using intermediates derived from chloroethene or acrylic acid through various organic synthesis techniques .

Chloroethene;prop-2-enoic acid has numerous applications across different sectors:

Research on interaction studies involving chloroethene;prop-2-enoic acid focuses on its reactivity with other compounds and biological systems. Studies indicate that when combined with other monomers or additives, it can enhance material properties such as flexibility, strength, and resistance to degradation. Additionally, interactions with biological tissues have been explored to assess biocompatibility for medical applications.

Several compounds share similarities with chloroethene;prop-2-enoic acid. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acrylic Acid | CH₂=CHCOOH | Simplest unsaturated carboxylic acid; used widely in polymers. |

| Chloroethene | C₂H₃Cl | Key precursor for PVC; known for its carcinogenic potential. |

| Methacrylic Acid | CH₂=C(CH₃)COOH | Similar structure but with an additional methyl group; used in making methacrylate polymers. |

| Styrene | C₈H₈ | Aromatic compound used in polystyrene production; different reactivity profile compared to alkenes. |

Chloroethene;prop-2-enoic acid stands out due to its dual functionality derived from both chloroethene and acrylic acid components, allowing for diverse applications that leverage both its polymerization potential and reactive carboxylic group .

Molecular Geometry and Bonding Analysis

The molecular geometry and bonding characteristics of chloroethene;prop-2-enoic acid represent a fascinating example of vinyl-carboxylic acid copolymer systems. This compound, also known as poly(vinyl chloride-co-acrylic acid), exhibits a complex structural architecture resulting from the combination of chloroethene (vinyl chloride) and prop-2-enoic acid (acrylic acid) monomeric units [1] [2] [3].

The fundamental molecular formula of the basic copolymer unit is C₅H₇ClO₂ with a molecular weight of approximately 134.56 g/mol [4] [3]. The compound exists primarily as a copolymer structure where the individual monomeric units are connected through carbon-carbon single bonds in the polymer backbone . The vinyl chloride component contributes the chloroethene moiety (C₂H₃Cl), while the acrylic acid component provides the prop-2-enoic acid functionality (C₃H₄O₂) [6] [7].

The bonding analysis reveals several critical structural features. The polymer backbone consists of saturated carbon-carbon bonds with tetrahedral geometry around each carbon center. The pendant chlorine atoms from the vinyl chloride units and the carboxylic acid groups from the acrylic acid units provide the copolymer with distinctive chemical properties . The carboxylic acid groups exhibit typical carboxyl geometry with the carbon-oxygen double bond showing partial double bond character due to resonance stabilization [7].

Computational studies using density functional theory (DFT) methods have provided detailed insights into the molecular geometry optimization of these systems. The preferred conformational states show the carboxylic acid groups adopting planar geometries that facilitate intramolecular and intermolecular hydrogen bonding interactions [8] [9]. The chlorine substituents on the vinyl units introduce significant electronegative character that influences the overall electronic distribution within the polymer chain.

The bond lengths and angles in the copolymer structure reflect the hybrid nature of the system. Carbon-carbon bond lengths in the backbone typically range from 1.52 to 1.54 Å, consistent with saturated alkyl chains. The carbon-chlorine bonds exhibit lengths around 1.77 Å, while the carboxylic acid carbon-oxygen double bonds show characteristic lengths near 1.23 Å [8] [10].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about chloroethene;prop-2-enoic acid copolymers. ¹H NMR spectroscopy reveals characteristic signals that allow for the identification and quantification of different structural components within the polymer matrix [8] [11].

The ¹H NMR spectrum typically exhibits signals in the vinyl region between 5.8-6.4 ppm, corresponding to any residual unsaturated vinyl protons from incomplete polymerization or chain ends [11]. The most distinctive signal appears as a broad peak around 11.99 ppm, attributed to the carboxylic acid proton of the acrylic acid units [11]. This signal often shows significant broadening due to rapid exchange with trace water and hydrogen bonding interactions.

The aliphatic region of the ¹H NMR spectrum (1.0-3.0 ppm) contains overlapping multiplets from the polymer backbone methylene and methine protons. The complexity of these signals reflects the random copolymer nature and tacticity variations within the polymer chains [12].

¹³C NMR spectroscopy provides valuable information about the carbon framework of the copolymer. The carbonyl carbon of the carboxylic acid groups appears as a characteristic signal between 183-185 ppm [8]. The vinyl carbon atoms, when present in terminal or pendant positions, typically resonate between 130-140 ppm [13]. The backbone carbon atoms appear in the aliphatic region between 20-60 ppm, with the specific chemical shifts depending on the local electronic environment influenced by neighboring chlorine atoms and carboxyl groups.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared (FT-IR) spectroscopy serves as a powerful analytical tool for characterizing the functional groups present in chloroethene;prop-2-enoic acid copolymers. The FT-IR spectrum exhibits several characteristic absorption bands that provide definitive identification of the structural components [8] [14] [15].

The hydroxyl stretch of the carboxylic acid groups appears as a broad absorption band spanning 3700-3000 cm⁻¹. This broad profile results from extensive hydrogen bonding interactions both within the polymer matrix and with environmental moisture [8]. The breadth and intensity of this band serve as indicators of the degree of hydrogen bonding and the hydrophilic character of the copolymer.

The carbonyl stretch of the carboxylic acid functionality represents one of the most diagnostic features, appearing between 1750-1651 cm⁻¹ [8]. The exact position and shape of this band provide information about the local environment of the carboxyl groups and their participation in hydrogen bonding networks. In salt forms of the copolymer, additional bands appear at 1559 cm⁻¹ and 1324 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) [8].

The C=C stretching vibrations from any residual vinyl groups or aromatic impurities appear in the 1600-1500 cm⁻¹ region [8]. The C-H deformation vibrations around 1330 cm⁻¹ serve as internal standards for quantitative polymer analysis, as this band remains relatively constant regardless of the degree of cross-linking or chemical modification [8].

Advanced FT-IR techniques, including attenuated total reflectance (ATR) and transmission methods, enable detailed analysis of polymer surfaces and bulk properties. The spectral changes observed upon exposure to various environmental conditions provide insights into polymer degradation mechanisms and stability [14].

Mass Spectrometry

Mass spectrometry analysis of chloroethene;prop-2-enoic acid copolymers requires specialized techniques due to the polymeric nature of the material. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and direct analysis methods provide valuable structural information [11] [16] [17].

The molecular ion peak for the basic copolymer unit appears at m/z 134, corresponding to the formula C₅H₇ClO₂ [4]. However, due to the polymeric nature, this peak is often weak or absent, with fragmentation patterns dominating the mass spectrum.

The base peak frequently appears at m/z 72, corresponding to the acrylic acid fragment (C₃H₄O₂⁺) [11]. This fragment results from the cleavage of the ester or acid functionality and represents a highly stable ion due to resonance stabilization. Additional characteristic fragments include peaks at m/z 27 (CHCl⁺ or C₂H₃⁺), m/z 45 (COOH⁺), and m/z 55, which provide fingerprint information for structural identification [11] [18].

The chlorine isotope pattern (³⁵Cl and ³⁷Cl) appears in fragments containing chlorine atoms, providing definitive evidence for the presence of chloroethene units within the copolymer structure. The intensity ratio of M and M+2 peaks (approximately 3:1) confirms the presence of single chlorine atoms in the relevant fragments [18].

High-resolution mass spectrometry enables accurate mass determination of polymer fragments, facilitating precise structural assignments and compositional analysis. Time-of-flight and Fourier transform ion cyclotron resonance methods provide the necessary mass accuracy for complex polymer characterization [16].

Computational Chemistry Insights

Density Functional Theory Studies of Reaction Mechanisms

Density functional theory (DFT) calculations have provided fundamental insights into the reaction mechanisms governing the formation and behavior of chloroethene;prop-2-enoic acid copolymers. These computational studies employ various levels of theory, with B3LYP/6-31G(d,p) being among the most commonly used methods for polymer systems [9] [19] [10].

The polymerization mechanism of vinyl chloride and acrylic acid proceeds through free radical pathways, with DFT calculations revealing the energetic landscapes of these processes. Transition state theory combined with DFT methods enables the calculation of activation energies for various reaction steps [20] [21]. The initiation step involves the formation of radical species, typically through thermal or chemical initiation, with calculated activation barriers ranging from 15-25 kcal/mol depending on the specific initiator system [22].

The propagation reactions show distinct energetic profiles for the addition of vinyl chloride versus acrylic acid monomers to growing polymer chains. DFT studies indicate that the reactivity ratios and copolymer composition depend critically on the electronic properties of the radical chain ends. The electron-withdrawing carboxyl group in acrylic acid significantly influences the radical stability and reactivity patterns [21].

Computational analysis of the termination mechanisms reveals several possible pathways, including radical combination and disproportionation reactions. The calculated thermodynamic parameters indicate that combination reactions are generally more favorable, with reaction enthalpies of -80 to -100 kcal/mol [23]. These studies provide crucial information for understanding polymer molecular weight distributions and end-group compositions.

DFT calculations have also elucidated the mechanisms of side reactions, including chain transfer processes and the formation of branched structures. The computational results demonstrate that hydrogen abstraction from the polymer backbone can lead to long-chain branching, with activation energies typically 5-10 kcal/mol higher than normal propagation reactions [22].

The electronic structure calculations reveal important insights into the charge distribution and bonding characteristics within the copolymer chains. Molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) energies are significantly influenced by the presence of both electron-donating (vinyl) and electron-withdrawing (carboxyl) groups [24]. These electronic properties directly impact the polymer's reactivity toward further chemical modifications and cross-linking reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed atomic-level information about the dynamic behavior and properties of chloroethene;prop-2-enoic acid copolymer systems. These computational approaches employ classical force fields, most commonly the General Amber Force Field (GAFF), implemented in software packages such as GROMACS and AMBER [20] [25].

The simulation of polymer chains reveals important conformational preferences and flexibility characteristics. MD studies demonstrate that the copolymer chains adopt random coil conformations in solution, with the degree of extension influenced by the ionic strength and pH of the surrounding medium [25]. The carboxylic acid groups contribute significant hydrophilic character, leading to enhanced polymer-water interactions and increased chain flexibility in aqueous environments.

Glass transition temperature calculations from MD simulations provide valuable thermodynamic data for material characterization. The simulated glass transition temperatures show good agreement with experimental values when appropriate corrections are applied for the molecular weight and cooling rate differences between simulations and experiments [20]. The calculated values typically require correction factors of 80-100 K to account for these simulation limitations.

The mechanical properties of the copolymer systems have been extensively studied through MD simulations. Stress-strain calculations reveal that the presence of carboxylic acid groups significantly affects the mechanical response, with hydrogen bonding networks providing additional cross-linking that enhances the elastic modulus [20]. The simulations demonstrate that environmental factors such as humidity and temperature critically influence these mechanical properties.

Polymer-solvent interactions represent another crucial area of MD investigation. Simulations of copolymer films exposed to various volatile organic compounds (VOCs) reveal absorption and diffusion mechanisms that are important for applications in coatings and barrier materials [20]. The calculated free energy profiles for VOC absorption show favorable interactions (ΔG = -4 to -7 kJ/mol) that explain the observed swelling behavior in experimental systems.

The simulation of polymer degradation processes provides insights into stability and environmental effects. MD studies of UV-induced degradation show that chain scission preferentially occurs at sites adjacent to carboxylic acid groups, consistent with experimental observations of photo-oxidative degradation [20]. These computational results help in developing strategies for polymer stabilization and lifetime prediction.

Advanced simulation techniques, including enhanced sampling methods such as metadynamics, enable the investigation of rare events and activation processes. These approaches have been particularly valuable for studying the diffusion of small molecules through polymer matrices and the kinetics of chemical cross-linking reactions [20]. The calculated activation barriers and reaction pathways provide essential information for optimizing processing conditions and predicting long-term material performance.

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).